Mono(2-ethyl-5-oxohexyl) phthalate-d4

Description

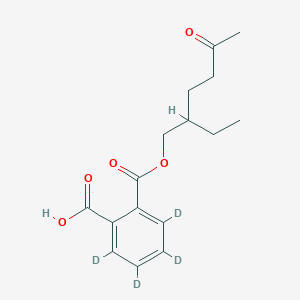

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNFKHKKHNSSL-UGWFXTGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477204 |

Source

|

| Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679789-44-7 |

Source

|

| Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

This technical guide provides a comprehensive overview of the chemical and physical properties of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4, a deuterated stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals working with phthalate metabolites. This document details the compound's properties, relevant experimental protocols for its use and analysis, and its role in biological pathways.

Core Chemical Properties

rac this compound is the deuterated form of Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), a secondary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). The "-d4" designation indicates the presence of four deuterium atoms on the benzene ring, providing a distinct mass signature for use as an internal standard in mass spectrometry-based analytical methods.[1][2][3]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of rac this compound and its non-deuterated analog.

Table 1: Chemical Properties of rac this compound

| Property | Value |

| CAS Number | 679789-44-7[1][2][3] |

| Molecular Formula | C₁₆H₁₆D₄O₅[1][2][3] |

| Molecular Weight | 296.35 g/mol [1][2][3] |

| Purity | >95%[2] |

| Storage Temperature | -20°C[2] |

| Physical Format | Neat[2] |

Table 2: Physical and Chemical Properties of rac Mono(2-ethyl-5-oxohexyl) Phthalate (Non-deuterated)

| Property | Value |

| CAS Number | 40321-98-0[4] |

| Molecular Formula | C₁₆H₂₀O₅[4] |

| Molecular Weight | 292.33 g/mol [4] |

| Boiling Point | 478.7°C at 760 mmHg[5] |

| Flash Point | 174°C[5] |

| Density | 1.155 g/cm³[5] |

| Solubility | Chloroform (Slightly), Hexanes (Slightly), Methanol (Slightly)[5] |

Metabolic Pathway and Biological Interaction

MEOHP, the non-deuterated analog of the topic compound, is a significant metabolite of DEHP. The metabolic conversion of DEHP to MEOHP is a multi-step process that occurs in the body.

References

A Technical Guide to rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (MEOHP-d4), a crucial internal standard for the accurate quantification of phthalate exposure. This document details its chemical and physical properties, its role in the metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP), and a comprehensive experimental protocol for its use in analytical methodologies.

Core Data and Physical Properties

rac this compound is the deuterium-labeled form of Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), a secondary metabolite of the widely used plasticizer DEHP. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, minimizing sample matrix effects and improving analytical accuracy.

Table 1: Chemical and Physical Properties of rac this compound

| Property | Value | Reference |

| CAS Number | 679789-44-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆D₄O₅ | [1][2][3] |

| Molecular Weight | 296.35 g/mol | [1][2][3] |

| Purity | >95% (via HPLC) | [1] |

| Appearance | Neat | [1] |

| Storage Temperature | -20°C | [1] |

| Unlabeled CAS Number | 40321-98-0 | [3][4] |

Metabolic Pathway of Di(2-ethylhexyl) Phthalate (DEHP)

Understanding the metabolic fate of DEHP is essential for designing and interpreting exposure studies. DEHP is not excreted unchanged but undergoes a series of biotransformations. The initial step is the hydrolysis of one of the ester linkages, primarily by pancreatic lipases in the gut, to form Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is the primary metabolite and is considered to be more toxic than the parent compound.

MEHP is then absorbed and can undergo further oxidative metabolism in the liver. A key pathway involves the oxidation of the 2-ethylhexyl side chain, leading to the formation of several oxidized metabolites, including Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and subsequently Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), the unlabeled analogue of the topic compound. These oxidized metabolites are more water-soluble and are readily excreted in the urine, primarily as glucuronide conjugates. Measuring these secondary metabolites, such as MEOHP, can provide a more comprehensive assessment of DEHP exposure than measuring MEHP alone.

Figure 1. Simplified metabolic pathway of Di(2-ethylhexyl) Phthalate (DEHP).

Experimental Protocols

Synthesis of rac this compound

While a detailed, publicly available, step-by-step synthesis protocol for rac this compound is not readily found in the reviewed literature, the general approach for synthesizing deuterium-labeled internal standards involves introducing deuterium atoms at stable positions within the molecule. For MEOHP-d4, the deuterium atoms are located on the phthalic acid aromatic ring.

The synthesis would likely involve the following conceptual steps:

-

Preparation of Deuterated Phthalic Anhydride: Phthalic anhydride would be deuterated using a suitable method, such as acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O) or through the synthesis from a deuterated benzene precursor.

-

Synthesis of the Side Chain: The 2-ethyl-5-oxohexanol side chain would be synthesized separately.

-

Esterification: The deuterated phthalic anhydride would be reacted with 2-ethyl-5-oxohexanol under appropriate conditions to form the monoester, rac this compound.

-

Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.

Figure 2. Conceptual workflow for the synthesis of rac this compound.

Quantification of MEOHP in Urine using UPLC-MS/MS with MEOHP-d4 as an Internal Standard

This protocol is adapted from established methods for the analysis of phthalate metabolites in urine.[5][6][7][8][9][10]

3.2.1. Materials and Reagents

-

Urine Samples: Collected in phthalate-free containers and stored at -20°C or below.

-

rac this compound (MEOHP-d4): Internal standard solution of known concentration.

-

Native MEOHP Standard: For calibration curve preparation.

-

β-glucuronidase: From E. coli or other suitable source.

-

Ammonium Acetate Buffer: (e.g., 1 M, pH 6.5).

-

Formic Acid: LC-MS grade.

-

Acetonitrile: LC-MS grade.

-

Water: LC-MS grade.

-

Solid-Phase Extraction (SPE) Cartridges: Appropriate for phthalate metabolite extraction (e.g., C18).

3.2.2. Sample Preparation

-

Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex to ensure homogeneity. Aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of the MEOHP-d4 internal standard solution to each urine sample, quality control sample, and calibration standard.

-

Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add β-glucuronidase and ammonium acetate buffer to each sample. Incubate at 37°C for a specified time (e.g., 90 minutes to 2 hours).

-

Protein Precipitation/Extraction: Stop the enzymatic reaction by adding an organic solvent like acetonitrile. This also serves to precipitate proteins. Vortex and centrifuge the samples.

-

Solid-Phase Extraction (SPE) (Optional but Recommended):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a stronger solvent (e.g., acetonitrile or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.

3.2.3. UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18) for the separation of phthalate metabolites.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Detection: Monitor the specific precursor-to-product ion transitions for both native MEOHP and the MEOHP-d4 internal standard.

Table 2: Example UPLC-MS/MS Parameters

| Parameter | Setting |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 95% A, ramp to 95% B, hold, and re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| MRM Transition (MEOHP) | To be determined empirically |

| MRM Transition (MEOHP-d4) | To be determined empirically |

3.2.4. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of native MEOHP and a constant concentration of MEOHP-d4.

-

Ratio Calculation: For each sample and standard, calculate the ratio of the peak area of the native MEOHP to the peak area of the MEOHP-d4 internal standard.

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Use the linear regression equation of the curve to determine the concentration of MEOHP in the unknown samples.

Figure 3. Workflow for the quantification of MEOHP in urine using MEOHP-d4 as an internal standard.

Conclusion

rac this compound is an indispensable tool for researchers and scientists in the fields of toxicology, environmental health, and drug development. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of MEOHP, a key biomarker of DEHP exposure. The detailed understanding of its properties, the metabolic pathway of its parent compound, and the application of robust analytical protocols are crucial for advancing our knowledge of the health effects associated with phthalate exposure.

References

- 1. rac this compound [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. rac this compound [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4, a deuterated internal standard crucial for metabolism and pharmacokinetic studies of the corresponding non-deuterated phthalate, a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). This document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is approached in a two-stage process. The first stage involves the synthesis of the key side-chain precursor, rac-2-ethyl-5-oxohexanol. The second stage is the esterification of this alcohol with Phthalic Anhydride-d4 to yield the final product.

Stage 1: Synthesis of rac-2-ethyl-5-oxohexanol

A plausible and robust method for the synthesis of rac-2-ethyl-5-oxohexanol involves a modified malonic ester synthesis. This approach allows for the sequential introduction of the required carbon framework. The key steps are:

-

Mono-alkylation of diethyl malonate: Introduction of the ethyl group.

-

Second alkylation: Addition of a protected 3-oxobutyl group.

-

Hydrolysis and decarboxylation: Formation of the keto-acid.

-

Selective reduction: Conversion of the carboxylic acid to the primary alcohol.

Stage 2: Esterification

The final step is the reaction of the synthesized rac-2-ethyl-5-oxohexanol with Phthalic Anhydride-d4. The reaction of phthalic anhydride with alcohols is a well-established method for the preparation of phthalate monoesters.[1] This reaction proceeds via the opening of the anhydride ring by the alcohol.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Phthalic Anhydride-d4 | 75935-32-9 | C₈D₄O₃ | 152.14 | >98 atom % D |

| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | N/A |

| Ethyl bromide | 74-96-4 | C₂H₅Br | 108.97 | N/A |

| 3-Chloropropyl methyl ketone | 13011-96-6 | C₄H₇ClO | 106.55 | N/A |

| Borane dimethyl sulfide complex | 13292-87-0 | C₂H₇BS | 75.97 | N/A |

Table 2: Properties of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4

| Property | Value |

| CAS Number | 679789-44-7 |

| Molecular Formula | C₁₆H₁₆D₄O₅ |

| Molecular Weight | 296.35 |

| Appearance | Not specified (likely an oil or solid) |

| Purity | >95% (as per typical commercial standards) |

Experimental Protocols

Synthesis of rac-2-ethyl-5-oxohexanol

Step 1: Synthesis of Diethyl 2-ethylmalonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

-

Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

-

After the addition is complete, add ethyl bromide (1.05 eq) dropwise.

-

Remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl 2-ethylmalonate.

Step 2: Synthesis of Diethyl 2-ethyl-2-(3-oxobutyl)malonate

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

-

Add diethyl 2-ethylmalonate (1.0 eq) dropwise to the cooled ethoxide solution.

-

Add 3-chloropropyl methyl ketone (1.05 eq) dropwise.

-

Heat the mixture to reflux for 4-6 hours.

-

Work up the reaction as described in Step 1.

-

Purify the product by vacuum distillation.

Step 3: Synthesis of 2-ethyl-5-oxohexanoic acid

-

Hydrolyze the diethyl 2-ethyl-2-(3-oxobutyl)malonate (1.0 eq) by refluxing with an excess of aqueous sodium hydroxide solution until the ester is fully saponified.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.

-

Heat the acidified solution to reflux to effect decarboxylation until gas evolution ceases.

-

Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts and remove the solvent under reduced pressure to yield crude 2-ethyl-5-oxohexanoic acid.

Step 4: Synthesis of rac-2-ethyl-5-oxohexanol

-

Dissolve the crude 2-ethyl-5-oxohexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add borane dimethyl sulfide complex (approx. 1.1 eq) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

-

Purify the resulting crude alcohol by column chromatography on silica gel.

Synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4

-

In a clean, dry flask, dissolve Phthalic Anhydride-d4 (1.0 eq) and rac-2-ethyl-5-oxohexanol (1.0 eq) in a suitable solvent such as toluene or pyridine. Direct condensation at elevated temperatures (e.g., 100°C) without a solvent is also a possibility.

-

Heat the reaction mixture with stirring. If using a solvent like toluene, a reaction temperature of 100-120°C for 4-6 hours is a reasonable starting point. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture.

-

If a solvent was used, remove it under reduced pressure.

-

The purification of the monoester can be challenging due to the presence of any unreacted starting materials and the potential for the formation of the diester. Purification is typically achieved by column chromatography on silica gel. The presence of the carboxylic acid group in the monoester allows for selective extraction with a mild aqueous base (e.g., sodium bicarbonate solution), followed by re-acidification and extraction into an organic solvent, which can aid in separating it from the neutral diester and unreacted alcohol.

Visualizations

Caption: Synthetic pathway for rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4.

References

rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 molecular weight

An In-depth Technical Guide to rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

This guide provides a comprehensive overview of rac this compound (MEOHP-d4), a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). MEOHP is a secondary oxidative metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP)[1][2][3][4][5][6]. Given the widespread human exposure to DEHP and its association with various health concerns, precise measurement of its metabolites is essential for researchers, scientists, and drug development professionals in the fields of toxicology, environmental health, and endocrinology.

Core Compound Data

The deuterated standard, MEOHP-d4, is chemically identical to MEOHP except for the substitution of four hydrogen atoms with deuterium on the phthalate ring. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the native analyte by mass spectrometry while ensuring it behaves similarly during sample preparation and chromatographic separation[7].

Table 1: Physicochemical Properties of rac this compound

| Property | Value |

| CAS Number | 679789-44-7[8][9] |

| Molecular Formula | C₁₆H₁₆D₄O₅[8][9] |

| Molecular Weight | 296.35 g/mol [7][8][9][10][11] |

| Alternate Names | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-ethyl-5-oxohexyl) Ester[8][9] |

| Purity | >95% (typically analyzed by HPLC)[7][10] |

| Storage Temperature | -20°C[7][10] |

| Physical Format | Neat[7][10] |

Experimental Protocols

The primary application of MEOHP-d4 is as an internal standard in isotope dilution mass spectrometry methods for the quantification of MEOHP in biological matrices like urine and serum. Below is a representative protocol for the analysis of MEOHP in human urine using online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).

Protocol: Quantification of MEOHP in Human Urine by Online SPE-LC-MS/MS

This protocol synthesizes common methodologies described in the literature for the analysis of phthalate metabolites in biological samples[11][12][13][14][15][16][17].

1. Sample Preparation and Enzymatic Hydrolysis:

-

Thaw frozen human urine samples at 4°C.

-

To a 1.5 mL glass vial, add 0.5 mL of urine.

-

Spike the sample with 5 µL of the internal standard solution (MEOHP-d4, typically at 10 mg/L in a suitable solvent like methanol) to achieve a known concentration.

-

Add 250 µL of an acetate buffer (e.g., 1 M, pH 6.7)[12].

-

Add 30 µL of β-glucuronidase enzyme (from E. coli, ≥14,000 U/mL) to deconjugate the glucuronidated metabolites of MEOHP, which are the predominant form in urine[4][12].

-

Vortex the mixture gently and incubate at 37°C for 90 minutes on a shaker[12].

-

Terminate the enzymatic reaction by adding 1 mL of a phosphate buffer (e.g., 1.2 M, pH 2.7)[12].

-

Centrifuge the sample to pellet any precipitates before analysis.

2. Online Solid-Phase Extraction (SPE):

-

SPE Cartridge: Use a suitable SPE cartridge, such as a polymeric reversed-phase sorbent (e.g., Oasis Prime HLB)[12][18].

-

Loading: The prepared sample is automatically loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with water (e.g., 3 x 0.5 mL) to remove salts and other polar interferences[12].

-

Elution: The retained analytes (MEOHP and MEOHP-d4) are eluted from the SPE cartridge directly onto the analytical LC column using the initial LC mobile phase conditions[11].

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

System: An ultra-high-performance liquid chromatography (UHPLC) system[12].

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used[19].

-

Mobile Phase A: Water with 0.05% acetic acid[11].

-

Mobile Phase B: Acetonitrile with 0.05% acetic acid[11].

-

Gradient: A non-linear gradient is employed, starting with a higher percentage of aqueous phase and ramping up to a high percentage of organic phase to elute the analytes. For example: 40% B to 100% B over several minutes[11].

-

Flow Rate: 0.4 mL/min[12].

-

Column Temperature: 40°C[12].

-

-

Tandem Mass Spectrometry (MS/MS):

-

System: A triple-quadrupole mass spectrometer[12].

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode[12].

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity[12]. Specific precursor-to-product ion transitions are monitored for both MEOHP and MEOHP-d4.

-

Typical Settings: Electrospray voltage: -3.5 kV; Source temperature: 150°C; Desolvation temperature: 250°C[12].

-

4. Data Analysis and Quantification:

-

A calibration curve is constructed by analyzing standards containing known concentrations of MEOHP and a fixed concentration of MEOHP-d4.

-

The concentration of MEOHP in the unknown samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard and comparing this ratio to the calibration curve. This isotope dilution method corrects for any analyte loss during sample preparation and for matrix effects during ionization[7].

Biological Effects & Signaling Pathways

While MEOHP-d4 is used for analytical purposes, the biological effects are studied using the non-deuterated MEOHP or its primary metabolite precursor, Mono(2-ethylhexyl) phthalate (MEHP). Studies on MEHP are highly relevant as it shares structural similarity and biological activity with MEOHP. Phthalate metabolites are known endocrine disruptors and can influence various cellular signaling pathways.

Inflammatory Signaling in Macrophages

MEHP has been shown to induce an inflammatory response and differentiation in macrophages. This process involves the activation of distinct signaling pathways.

References

- 1. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for Mono-(2-ethyl-5-oxohexyl) phthalate (HMDB0094645) [hmdb.ca]

- 7. Mono-2-ethylhexylphthalate (MEHP) induces TNF-α release and macrophage differentiation through different signalling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ewg.org [ewg.org]

- 9. scbt.com [scbt.com]

- 10. mdpi.com [mdpi.com]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. lcms.labrulez.com [lcms.labrulez.com]

- 14. mdpi.com [mdpi.com]

- 15. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. vliz.be [vliz.be]

- 19. s4science.at [s4science.at]

MEOHP-d4 as a Biomarker for Di(2-ethylhexyl) Phthalate (DEHP) Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties and other adverse health effects. Accurate assessment of human exposure to DEHP is critical for toxicological studies and regulatory decision-making. This technical guide provides a comprehensive overview of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) as a key metabolite of DEHP and the use of its deuterated analog, MEOHP-d4, in quantitative bioanalysis.

DEHP is rapidly metabolized in the body, and its metabolites are excreted in urine. While mono(2-ethylhexyl) phthalate (MEHP) is a primary metabolite, it has a shorter half-life and is susceptible to external contamination.[1] Consequently, the secondary, oxidized metabolites, including MEOHP and mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), are considered more reliable biomarkers for assessing DEHP exposure due to their higher urinary concentrations and longer half-lives.[2][3][4] MEOHP-d4, a stable isotope-labeled internal standard, is essential for accurate quantification of MEOHP in biological matrices using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of DEHP

The metabolism of DEHP is a multi-step process that primarily occurs in the liver and intestines.[5] Initially, DEHP undergoes hydrolysis to its primary metabolite, MEHP. Subsequently, MEHP is further metabolized through oxidation to form several secondary metabolites, including MEOHP and MEHHP.[6][7] These metabolites can then be conjugated with glucuronic acid to facilitate their excretion.[5] The metabolic pathway from DEHP to MEOHP is depicted below.

References

- 1. Association between Levels of Urine Di-(2-ethylhexyl)phthalate Metabolites and Heart Rate Variability in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

This technical guide provides a comprehensive overview of the safety, chemical properties, and analytical considerations for rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4. Designed for researchers, scientists, and drug development professionals, this document consolidates available data to support safe handling, experimental design, and data interpretation.

Chemical and Physical Properties

rac this compound is the deuterated form of rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP), a secondary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Due to the limited availability of specific data for the deuterated compound, information for its non-deuterated analogue is included for reference and is noted accordingly.

Table 1: Chemical Identification

| Identifier | rac this compound | rac Mono(2-ethyl-5-oxohexyl) Phthalate |

| CAS Number | 679789-44-7[1] | 40321-98-0[2] |

| Molecular Formula | C₁₆H₁₆D₄O₅[1] | C₁₆H₂₀O₅[2] |

| Molecular Weight | 296.35 g/mol [1] | 292.33 g/mol [2] |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-ethyl-5-oxohexyl) Ester[1] | MEOHP; 5-Oxo-MEHP[2] |

Table 2: Physical and Chemical Properties (Non-deuterated)

| Property | Value | Source |

| Boiling Point | 478.7 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.155 g/cm³ (Predicted) | [3][4] |

| Refractive Index | n20/D 1.516-1.518 | [3][4] |

| Flash Point | 174 °C | [3] |

| Storage Temperature | -20°C | [5] |

| Solubility | Chloroform (Slightly), Hexanes (Slightly), Methanol (Slightly) | [3] |

Safety and Hazard Information

The safety information provided is primarily for the non-deuterated analogue, rac Mono(2-ethyl-5-oxohexyl) Phthalate. Standard precautions for handling deuterated compounds should also be observed.

Table 3: GHS Hazard Classification (Non-deuterated)

| Classification | Hazard Statement | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | GHS07 |

Data sourced from supplier safety information.

2.1. Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C[5].

2.2. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

2.3. Toxicological Information

Metabolic Pathway

rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) is a secondary, oxidized metabolite of Di(2-ethylhexyl) phthalate (DEHP). The metabolic pathway involves an initial hydrolysis of DEHP to Mono(2-ethylhexyl) phthalate (MEHP), followed by oxidation to form MEOHP and other metabolites[8][9][10][11][12].

Experimental Protocols

The analysis of phthalate metabolites, including MEOHP, in biological matrices such as urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following is a representative protocol.

4.1. Objective

To quantify the concentration of rac Mono(2-ethyl-5-oxohexyl) Phthalate in human urine.

4.2. Materials and Reagents

-

rac this compound (as internal standard)

-

β-glucuronidase

-

Ammonium acetate buffer

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

4.3. Sample Preparation

-

Enzymatic Deconjugation: To 100 µL of urine, add an internal standard solution (rac this compound) and β-glucuronidase in an ammonium acetate buffer. Incubate to deconjugate the glucuronidated metabolites[13].

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the incubated urine sample. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for HPLC analysis.

4.4. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for quantification.

Table 4: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| MEOHP | 291.1 | [To be determined empirically] |

| MEOHP-d4 | 295.1 | [To be determined empirically] |

4.5. Workflow Diagram

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Mono(2-ethyl-5-oxohexyl)phthalate|lookchem [lookchem.com]

- 4. mono(2-ethyl-5-oxohexyl)phthalate | 40321-98-0 [amp.chemicalbook.com]

- 5. rac Mono(2-ethyl-5-oxohexyl) Phthalate | LGC Standards [lgcstandards.com]

- 6. Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. ewg.org [ewg.org]

- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Deuterated Phthalate Metabolites in Analytical and Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated phthalate metabolites are indispensable tools in modern analytical chemistry and toxicology. Their unique properties, stemming from the substitution of hydrogen with deuterium atoms, make them ideal internal standards for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for the accurate quantification of phthalate metabolites in complex biological and environmental matrices.[1] This guide provides a comprehensive overview of the core functions of deuterated phthalate metabolites, detailed experimental protocols for their application, and a summary of key quantitative data.

The primary function of deuterated phthalate metabolites is to serve as internal standards in analytical methods, particularly those involving mass spectrometry.[2][3] By adding a known amount of a deuterated analog of the target analyte to a sample at the beginning of the analytical process, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response.[1] This approach, known as isotope dilution, significantly improves the accuracy and precision of quantitative analysis.[2][4]

Beyond their role as internal standards, deuterated phthalates are also employed in metabolic and pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of parent phthalate compounds within an organism.[5][6][7] These studies are crucial for understanding the potential toxicity and health effects of phthalate exposure.

Core Function: Internal Standards for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is the most precise and accurate method for quantifying trace levels of analytes in complex samples.[2] Deuterated phthalate metabolites are the cornerstone of this technique for phthalate analysis.

Principle of Isotope Dilution

The principle of IDMS relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample. The deuterated internal standard is chemically identical to the native analyte but has a different mass due to the presence of deuterium atoms. Mass spectrometry can distinguish between the native and deuterated forms based on this mass difference. By measuring the ratio of the native analyte to the deuterated internal standard, the concentration of the native analyte in the original sample can be accurately calculated, compensating for any losses during sample processing.

Advantages of Using Deuterated Internal Standards:

-

Accuracy and Precision: Corrects for variability in extraction recovery and matrix effects, leading to highly accurate and precise results.[1][4]

-

Matrix Effect Compensation: Mitigates the ion suppression or enhancement effects often encountered in complex biological matrices like urine, serum, and seminal plasma.[2][8]

-

Improved Method Robustness: Makes the analytical method less susceptible to variations in experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing deuterated phthalate metabolites for the analysis of their native counterparts in human biological samples.

Table 1: Method Detection Limits (MDLs) for Phthalate Metabolites in Urine using Isotope Dilution LC-MS/MS

| Phthalate Metabolite | Abbreviation | Method Detection Limit (MDL) (ng/mL) | Reference |

| Monoethyl phthalate | MEP | 0.05 - 0.90 | [9][10] |

| Mono-iso-butyl phthalate | MiBP | 0.05 - 0.2 | [9] |

| Mono-n-butyl phthalate | MnBP | 0.05 - 0.2 | [9] |

| Monobenzyl phthalate | MBzP | 0.05 - 0.2 | [9] |

| Mono(2-ethylhexyl) phthalate | MEHP | 0.05 - 0.2 | [9][10] |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | 0.05 - 0.2 | [9] |

| Mono(2-ethyl-5-oxohexyl) phthalate | MEOHP | 0.05 - 0.2 | [9] |

| Mono-iso-nonyl phthalate | MiNP | 0.05 - 0.2 | [9] |

| Mono(2-ethyl-5-carboxypentyl) phthalate | MECPP | 0.11 - 0.90 | [10] |

| Mono-(4-methyl-7-carboxyheptyl) phthalate | MCiOP | 0.11 - 0.90 | [10] |

Table 2: Recovery and Precision Data for Phthalate Metabolite Analysis in Urine

| Phthalate Metabolite | Recovery (%) | Relative Standard Deviation (RSD) / Coefficient of Variation (CV) (%) | Reference |

| Various | ~100% | <10% (inter- and intraday) | [10] |

| Three Phthalate Metabolites | >84.3% | 0.8 - 4.8% | [4] |

| Eight Phthalate Metabolites | Not specified | 2.1 - 16.3% (intraday) | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of phthalate metabolites in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for deuterated phthalate metabolites.

Sample Preparation: Enzymatic Deconjugation and Solid-Phase Extraction (SPE)

Phthalate metabolites are often present in urine as glucuronide conjugates.[10] Therefore, an enzymatic deconjugation step is necessary to cleave the glucuronic acid moiety before extraction.

Protocol for Enzymatic Deconjugation and SPE:

-

Sample Preparation: To 100 µL of urine, add a mixture of deuterated internal standards.

-

Enzymatic Deconjugation: Add β-glucuronidase enzyme to the urine sample. Incubate at 37°C for 90 minutes to deconjugate the phthalate metabolites.[10]

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the enzyme-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the phthalate metabolites with a suitable organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used.[10]

Chromatographic Conditions:

-

Analytical Column: A C18 reversed-phase column is commonly employed for the separation of phthalate metabolites.[10]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of phthalate metabolites.[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each native and deuterated phthalate metabolite.

Visualization of Workflows and Pathways

Experimental Workflow for Phthalate Metabolite Analysis

Caption: General workflow for the analysis of phthalate metabolites in urine using isotope dilution LC-MS/MS.

Simplified Metabolic Pathway of Di(2-ethylhexyl) Phthalate (DEHP)

Caption: Simplified metabolic pathway of DEHP, a high-molecular-weight phthalate.[11][12]

Application in Metabolic and Pharmacokinetic Studies

Deuterated phthalates are administered to human volunteers or in animal models to trace the metabolic fate of the parent compound without interference from background environmental exposure.[5][6][7] These studies have been instrumental in identifying novel metabolites, determining elimination half-lives, and understanding the dose-dependent metabolism and excretion of various phthalates.[5]

For instance, studies using deuterium-labeled DEHP have revealed that secondary oxidized metabolites, rather than the primary metabolite MEHP, are the major urinary excretion products and may be more reliable biomarkers of long-term exposure.[5]

Table 3: Pharmacokinetic Data from a Study with Deuterium-Labeled DEHP

| Parameter | Value | Metabolite(s) | Reference |

| Elimination Half-life | 15 - 24 hours | 5cx-MEPP, 2cx-MMHP | [5] |

| Time to Peak Concentration (Urine) | 4 hours | 5OH-MEHP, 5oxo-MEHP | [6] |

| Total Urinary Excretion (after 48 hours) | ~75% of dose | Sum of metabolites | [5] |

Conclusion

Deuterated phthalate metabolites are critical reagents for researchers and scientists in the fields of environmental health, toxicology, and drug development. Their primary function as internal standards in isotope dilution mass spectrometry enables the accurate and precise quantification of human exposure to phthalates. Furthermore, their use in metabolic studies provides invaluable insights into the pharmacokinetic and biotransformation pathways of these ubiquitous environmental contaminants. The detailed protocols and summarized data presented in this guide offer a solid foundation for the implementation of these powerful analytical tools in research and monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlations between phthalate metabolites in urine, serum, and seminal plasma from young Danish men determined by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of MEOHP in Human Urine using Isotope Dilution LC-MS/MS with MEOHP-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), a key biomarker of di(2-ethylhexyl) phthalate (DEHP) exposure, in human urine. The method utilizes a stable isotope-labeled internal standard, MEOHP-d4, for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a streamlined sample preparation procedure involving enzymatic hydrolysis and online solid-phase extraction (SPE), ensuring high throughput and minimal matrix effects. This method is suitable for large-scale epidemiological studies and clinical research assessing human exposure to DEHP.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties.[1][2] Biomonitoring of DEHP exposure is crucial for assessing potential health risks. Since DEHP is rapidly metabolized in the body, its metabolites are measured in biological matrices like urine to estimate exposure.[1][2] MEOHP, an oxidative metabolite of the primary DEHP metabolite mono(2-ethylhexyl) phthalate (MEHP), is considered a reliable biomarker due to its higher urinary concentrations and greater specificity compared to MEHP.[3]

Isotope dilution LC-MS/MS is the gold standard for the accurate quantification of small molecules in complex biological samples.[4] The use of a stable isotope-labeled internal standard, such as MEOHP-d4, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high precision and accuracy.[4] This application note provides a detailed protocol for the analysis of MEOHP in human urine using MEOHP-d4 as an internal standard.

DEHP Metabolic Pathway

The metabolic conversion of DEHP to its urinary metabolites is a multi-step process. Initially, DEHP is hydrolyzed to MEHP. MEHP is then further oxidized to form several secondary metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and MEOHP.[1][2][5] These metabolites can also be conjugated with glucuronic acid before excretion.[2][5]

Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of phthalate metabolites in urine.[6][7][8]

Materials and Reagents

-

MEOHP and MEOHP-d4 analytical standards

-

β-glucuronidase from Helix pomatia

-

Ammonium acetate

-

Acetic acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Human urine samples

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEOHP and MEOHP-d4 in methanol.

-

Intermediate Stock Solution: Prepare a mixed intermediate stock solution containing MEOHP at a suitable concentration in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with a water:acetonitrile (8:2 v/v) mixture.[9]

-

Internal Standard Spiking Solution: Prepare a working solution of MEOHP-d4 in methanol at an appropriate concentration for spiking into samples.

Sample Preparation

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Aliquoting: Vortex the samples and transfer a 950 µL aliquot of each urine sample into a clean glass tube.[6]

-

Internal Standard Spiking: Add 50 µL of the MEOHP-d4 internal standard working solution to each urine sample.[6]

-

Enzymatic Hydrolysis: Add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase (200 U/mL) to each tube.[6]

-

Incubation: Vortex the samples and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[6]

-

Online SPE Cleanup: After incubation, the samples are ready for injection into the LC-MS/MS system equipped with an online SPE setup for automated sample cleanup and concentration.[7][8]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Analytical Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[6] |

| Mobile Phase A | 0.1% Acetic acid in water[7] |

| Mobile Phase B | 0.1% Acetic acid in acetonitrile[7] |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | 40°C[6] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

A representative gradient elution program is as follows:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 10 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 10 |

| 12.0 | 10 |

MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following are example MRM transitions for MEOHP and MEOHP-d4. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MEOHP | 291.1 | 121.0 | -20 |

| MEOHP-d4 | 295.1 | 125.0 | -20 |

Quantitative Data

The performance of the method should be validated by assessing linearity, limit of quantification (LOQ), accuracy, and precision. The following tables summarize typical quantitative performance data for the analysis of MEOHP.

Table 1: Linearity and Limit of Quantification

| Analyte | Linearity Range (ng/mL) | R² | LOQ (ng/mL) |

| MEOHP | 0.1 - 100[7] | >0.99[7] | 0.1[7] |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| MEOHP | Low QC | 86 - 117[7] | < 20[7] | < 20[7] |

| Mid QC | 86 - 117[7] | < 20[7] | < 20[7] | |

| High QC | 86 - 117[7] | < 20[7] | < 20[7] |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of MEOHP in human urine using MEOHP-d4 as an internal standard. The protocol, which includes enzymatic hydrolysis and online SPE, is sensitive, accurate, and suitable for high-throughput analysis. This method can be a valuable tool for researchers and scientists in assessing human exposure to DEHP and for drug development professionals studying the effects of xenobiotics on human metabolism. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative data, which is essential for epidemiological and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of rac Mono(2-ethyl-5-oxohexyl) Phthalate in Human Urine using rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

rac Mono(2-ethyl-5-oxohexyl) phthalate (MEHHP) is a major oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Monitoring MEHHP in biological matrices such as urine is a key method for assessing human exposure to DEHP, which has been linked to various health concerns. Accurate quantification of MEHHP is crucial for toxicological studies and human biomonitoring. The use of a stable isotope-labeled internal standard, such as rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (rac MEHHP-d4), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This application note provides a detailed protocol for the quantification of MEHHP in human urine using rac MEHHP-d4 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method

The method described herein involves enzymatic hydrolysis of conjugated MEHHP in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracts are then analyzed by LC-MS/MS in negative ion mode using multiple reaction monitoring (MRM). rac MEHHP-d4 is added to all samples, calibrators, and quality controls to ensure accurate quantification.

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of MEHHP using its deuterated internal standard.

| Parameter | Analyte (MEHHP) | Internal Standard (rac MEHHP-d4) |

| Precursor Ion (Q1) (m/z) | 291.0 | 297.0 |

| Product Ion (Q3) (m/z) | 121.0 | 125.0 |

| Declustering Potential (DP) (V) | -95 | -100 |

| Collision Energy (CE) (V) | -22 | -26 |

| Retention Time (min) | ~9.4 | ~9.1 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | N/A |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | N/A |

Note: The exact retention times and instrument parameters may vary depending on the specific LC-MS/MS system, column, and mobile phase conditions used. The provided values are based on typical findings in published literature.[4][5]

Experimental Protocols

Materials and Reagents

-

rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEHHP) analytical standard

-

rac this compound (rac MEHHP-d4) internal standard

-

β-glucuronidase from E. coli

-

Ammonium acetate

-

Formic acid

-

HPLC-grade methanol, acetonitrile, and water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human urine samples

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEHHP and rac MEHHP-d4 in methanol.

-

Working Standard Solutions: Serially dilute the MEHHP primary stock solution with methanol:water (50:50) to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the rac MEHHP-d4 primary stock solution with methanol:water (50:50).

Sample Preparation

-

Sample Thawing: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Enzymatic Hydrolysis:

-

To 1 mL of urine sample, add 50 µL of the rac MEHHP-d4 internal standard spiking solution (100 ng/mL).

-

Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).

-

Add 10 µL of β-glucuronidase solution.

-

Vortex and incubate at 37°C for 2 hours to deconjugate the MEHHP-glucuronide.[6]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions listed in the quantitative data table.

-

Workflow Diagram

Caption: Workflow for the quantification of MEHHP in urine.

Signaling Pathway/Logical Relationship Diagram

The use of an internal standard is a critical logical relationship in this analytical method to ensure accuracy. The following diagram illustrates this principle.

Caption: Principle of internal standard quantification.

Conclusion

This application note provides a robust and reliable method for the quantification of the DEHP metabolite, rac Mono(2-ethyl-5-oxohexyl) phthalate, in human urine. The use of the deuterated internal standard, rac this compound, coupled with LC-MS/MS analysis, ensures high accuracy and precision, making this protocol suitable for large-scale biomonitoring studies and toxicological research.

References

- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

Application Note: Quantification of Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analytical method for the quantification of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) in human urine. MEOHP is a key oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1] Measuring urinary MEOHP is a reliable method for assessing human exposure to DEHP, as its levels are typically higher than the primary metabolite, MEHP, and it is less susceptible to sample contamination.[1][2] The protocol herein describes a robust and sensitive method employing enzymatic deconjugation, solid-phase extraction (SPE), and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4][5] This method is suitable for human biomonitoring studies and clinical research.

DEHP Metabolic Pathway

Di(2-ethylhexyl) phthalate (DEHP) is metabolized in the body through a series of reactions. Initially, it is hydrolyzed to its monoester, mono(2-ethylhexyl) phthalate (MEHP). MEHP, which is considered biologically active, is then further oxidized to more hydrophilic metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[6][7] These secondary metabolites, along with others like mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), are the primary forms excreted in urine, often as glucuronide conjugates.[6][7] Therefore, quantifying these oxidative metabolites provides a comprehensive picture of DEHP exposure.[1]

Experimental Protocol

This protocol is based on methods established by the Centers for Disease Control and Prevention (CDC) and other published studies.[4][8][9] It involves the enzymatic removal of the glucuronide group, followed by purification and concentration using solid-phase extraction, and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Standards: MEOHP, ¹³C₄-labeled MEOHP (Internal Standard), and β-glucuronidase (from E. coli or Helix pomatia).[8][9]

-

Solvents: Acetonitrile, Methanol, Ethyl Acetate (HPLC grade or higher).

-

Buffers: Ammonium acetate, Formic acid, Phosphoric acid.

-

Water: Deionized water (18 MΩ·cm).

-

SPE Cartridges: Reversed-phase polymeric sorbent (e.g., Agilent Bond Elute Nexus, 60 mg, 3 ml).[8][9]

Sample Preparation

-

Sample Thawing: Thaw frozen urine samples to room temperature. Vortex briefly to ensure homogeneity.

-

Aliquoting: Transfer 1.0 mL of urine into a clean polypropylene tube.

-

Internal Standard Spiking: Add an internal standard solution (e.g., ¹³C-labeled MEOHP) to each sample, quality control (QC), and standard calibration point.

-

Enzymatic Deconjugation:

-

Stopping the Reaction: After incubation, stop the enzymatic reaction by adding an acid, such as phosphoric acid.[6]

Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of acetonitrile followed by 1 mL of phosphate buffer.[8]

-

Sample Loading: Load the entire prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 4 mL of 0.1 M formic acid, followed by 2 mL of deionized water to remove interferences.[8]

-

Drying: Dry the cartridge thoroughly under a vacuum for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with 1 mL of acetonitrile followed by 1 mL of ethyl acetate into a clean collection tube.[8][10]

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 55°C. Reconstitute the residue in 200 µL of mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.[10]

Analytical Workflow

The overall analytical process follows a sequential and robust workflow designed for high throughput and accuracy, which can be manual or automated.[4][11]

LC-MS/MS Parameters and Performance

High-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying MEOHP due to its high selectivity and sensitivity.[12] Isotope dilution is used for accurate quantification by correcting for matrix effects and variations in extraction recovery.[5]

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| Chromatography | |

| HPLC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MEOHP Transition | Precursor Ion (m/z) → Product Ion (m/z) |

| ¹³C-MEOHP Transition | Precursor Ion (m/z) → Product Ion (m/z) |

Note: Specific m/z transitions for MEOHP and its internal standard should be optimized for the instrument in use.

Quantitative Data and Method Validation

The method should be validated for linearity, accuracy, precision, and sensitivity. The limits of detection (LOD) are typically in the low ng/mL range, making this method suitable for general population exposure assessment.[11]

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [9][13] |

| Limit of Quantification (LOQ) | 0.3 - 1.0 ng/mL | [14] |

| Inter-day Precision (RSD) | < 15% | [14][15] |

| Accuracy (Recovery) | 80 - 120% | [9] |

| Linearity (R²) | > 0.99 |[5] |

Table 3: Reported Urinary MEOHP Concentrations in Adult Populations

| Population / Study | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |

|---|---|---|

| NHANES 2005-2006 (Adults) | 18.4 | 141.0 |

| Generation R Study (Pregnant Women) | 14.3 | 113.0 |

| Taiwanese Children Cohort | 9.39 (µg/g creatinine) | - |

| NICU Infants (High Exposure) | 598 | 906 |

Concentrations can vary significantly based on age, sex, geography, and exposure sources.[16][17] Data from CDC and other cohort studies.[17][18][19]

Conclusion

The described analytical method using enzymatic hydrolysis followed by SPE and LC-MS/MS provides a reliable, sensitive, and specific approach for quantifying MEOHP in human urine.[4][5] This protocol serves as a robust foundation for researchers in environmental health, toxicology, and drug development to accurately assess human exposure to the ubiquitous plasticizer DEHP. The measurement of MEOHP, alongside other oxidative metabolites, is crucial for understanding the full scope of DEHP exposure and its potential health implications.[1]

References

- 1. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. Association between urinary phthalates and phthalate metabolites and cancer risk: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.3. Sample Processing and Analysis [bio-protocol.org]

- 9. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Association between Levels of Urine Di-(2-ethylhexyl)phthalate Metabolites and Heart Rate Variability in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. Changes in Urinary Phthalate Metabolite Levels Before and After the Phthalate Contamination Event and Identification of Exposure Sources in a Cohort of Taiwanese Children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Urinary metabolite concentrations of organophosphorous pesticides, bisphenol A, and phthalates among pregnant women in Rotterdam, the Netherlands: The Generation R Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Protocol for Using MEOHP-d4 in Human Biomonitoring of DEHP Exposure

Introduction

Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) is a key oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1][2] Human biomonitoring of MEOHP in urine is a reliable method for assessing exposure to DEHP.[2][3] Due to its structural similarity to the native analyte, deuterated MEOHP (MEOHP-d4) is an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry, correcting for matrix effects and variations in sample preparation.[4][5] This document provides a detailed protocol for the use of MEOHP-d4 in the analysis of MEOHP in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Performance

The following table summarizes typical quantitative parameters for the analysis of MEOHP and other DEHP metabolites using LC-MS/MS with deuterated internal standards.

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Extraction Recovery (%) |

| MEOHP | 0.1 - 1.2[6][7][8] | 0.48 - 2.6[5][8] | < 8%[5] | < 12%[5] | > 90%[5] |

| MEHHP | 0.05 - 1.6[6][7] | 0.24 - 2.6[5][8] | < 8%[5] | < 12%[5] | > 90%[5] |

| MEHP | 0.2 - 1.2[6][7][9] | 0.58 - 5.0[8][10] | < 8%[5] | < 12%[5] | > 90%[5] |

| 5cx-MEPP | 0.05[7] | 1.2 - 2.6[5] | < 8%[5] | < 12%[5] | > 90%[5] |

| 2cx-MMHP | - | 1.2 - 2.6[5] | < 8%[5] | < 12%[5] | > 90%[5] |

Experimental Protocol: Quantification of MEOHP in Human Urine

This protocol describes the analysis of MEOHP in human urine using MEOHP-d4 as an internal standard, followed by LC-MS/MS detection.

1. Materials and Reagents

-

Standards: MEOHP, MEOHP-d4, and other phthalate metabolite standards.

-

Enzyme: β-glucuronidase (from E. coli or Helix pomatia).[5][11]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ethyl Acetate.[5]

-

Buffers: Ammonium acetate.

-

Solid-Phase Extraction (SPE) Cartridges: C18 or equivalent.[5][12]

-

Urine Samples: Collected and stored at -20°C or below until analysis.

2. Standard and Internal Standard Preparation

-

Prepare individual stock solutions of MEOHP and MEOHP-d4 in methanol or acetonitrile (e.g., at 1 mg/mL).

-

Prepare a working internal standard solution of MEOHP-d4 at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.[11]

-

Prepare a series of calibration standards by spiking control urine with known concentrations of MEOHP.

3. Sample Preparation

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Pipette 0.5 mL of urine into a glass tube.[11]

-

Spike each sample, including calibration standards and quality controls, with a fixed volume (e.g., 25 µL) of the MEOHP-d4 internal standard working solution.[11]

-

Add 200 µL of 1.0 M ammonium acetate buffer (pH adjusted to 4.5 with acetic acid).[11]

-

Add 25 µL of β-glucuronidase enzyme solution.[11]

-

Vortex the samples and incubate at 37°C for at least 90 minutes to ensure complete hydrolysis of the glucuronidated metabolites.

-

After incubation, perform an extraction. A common method is acidic extraction with ethyl acetate.[5] Alternatively, an automated solid-phase extraction (SPE) can be used for cleanup and concentration.[12]

-

Evaporate the extracted solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 150 x 3.0 mm, 4 µm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.6 mL/min.[5]

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor to product ion transitions for MEOHP and MEOHP-d4 need to be optimized on the specific instrument.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the specific MRM transitions of MEOHP and MEOHP-d4.

-

Calculate the response ratio of the analyte (MEOHP) to the internal standard (MEOHP-d4).

-

Construct a calibration curve by plotting the response ratios of the calibration standards against their known concentrations.

-

Determine the concentration of MEOHP in the unknown samples by interpolating their response ratios from the calibration curve.

Mandatory Visualizations

Caption: Workflow for MEOHP analysis in urine using MEOHP-d4.

Caption: Simplified metabolic pathway of DEHP in humans.

References

- 1. Biomonitoring of the di(2-ethylhexyl) phthalate metabolites mono(2-ethyl-5-hydroxyhexyl) phthalate and mono(2-ethyl-5-oxohexyl) phthalate in children and adults during the course of time and seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of five di-(2-ethylhexyl)phthalate metabolites in urine by UPLC-MS/MS, markers of blood transfusion misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]